L-Valine, 4,4,4-trifluoro-, (3R)-
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Overview
Description
L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated amino acid derivative with the molecular formula C5H8F3NO2. This compound is a stereoisomer of valine, where three hydrogen atoms in the methyl group are replaced by fluorine atoms. The presence of fluorine atoms significantly alters the compound’s chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, 4,4,4-trifluoro-, (3R)- typically involves the introduction of trifluoromethyl groups into the valine structure. One common method is the nucleophilic substitution reaction, where a suitable valine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of L-Valine, 4,4,4-trifluoro-, (3R)- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Valine, 4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted valine derivatives .
Scientific Research Applications
L-Valine, 4,4,4-trifluoro-, (3R)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on protein structure and function.
Medicine: Research explores its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valine, 4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Valine: The non-fluorinated parent compound.
4,4,4-Trifluoro-DL-valine: A racemic mixture of the fluorinated derivative.
4,4,4-Trifluoro-L-valine: Another stereoisomer of the fluorinated valine.
Uniqueness
L-Valine, 4,4,4-trifluoro-, (3R)- is unique due to its specific stereochemistry and the presence of trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
409333-57-9 |
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Molecular Formula |
C5H8F3NO2 |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3+/m1/s1 |
InChI Key |
BAOLXXJPOPIBKA-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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